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Biotin-PEG3-methyl ethanethioate

PROTAC Linker Optimization Linker Length Targeted Protein Degradation

Biotin-PEG3-methyl ethanethioate is a heterobifunctional linker belonging to the polyethylene glycol (PEG) family, primarily utilized as a key component in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). Its structure integrates a biotin moiety for high-affinity capture and purification, a three-unit PEG spacer chain (PEG3) for optimal spatial arrangement and solubility, and a terminal methyl ethanethioate group, which acts as a protected thiol for controlled conjugation.

Molecular Formula C20H35N3O6S2
Molecular Weight 477.6 g/mol
Cat. No. B12422660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-methyl ethanethioate
Molecular FormulaC20H35N3O6S2
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC(=O)SCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C20H35N3O6S2/c1-15(24)30-13-12-29-11-10-28-9-8-27-7-6-21-18(25)5-3-2-4-17-19-16(14-31-17)22-20(26)23-19/h16-17,19H,2-14H2,1H3,(H,21,25)(H2,22,23,26)/t16-,17-,19-/m0/s1
InChIKeyILRFJMGXXLLAJU-LNLFQRSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotin-PEG3-methyl ethanethioate: A Key PEG-based PROTAC Linker for Targeted Protein Degradation


Biotin-PEG3-methyl ethanethioate is a heterobifunctional linker belonging to the polyethylene glycol (PEG) family, primarily utilized as a key component in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) [1]. Its structure integrates a biotin moiety for high-affinity capture and purification, a three-unit PEG spacer chain (PEG3) for optimal spatial arrangement and solubility, and a terminal methyl ethanethioate group, which acts as a protected thiol for controlled conjugation . The molecular formula is C20H35N3O6S2 with a molecular weight of 477.64 g/mol .

Why Biotin-PEG3-methyl ethanethioate Cannot Be Readily Substituted by In-Class Analogs


In the development of PROTACs, simply substituting one PEG linker for another is not a trivial or scientifically valid practice. The efficacy of a PROTAC molecule is exquisitely sensitive to the length and composition of its linker [1]. Studies have shown that altering the length of the PEG chain can fundamentally change a molecule's target degradation profile, potentially turning a specific protein degrader into a non-specific neosubstrate degrader, as observed with GSPT1 [1]. Furthermore, the terminal functional group, such as the protected thioacetate in Biotin-PEG3-methyl ethanethioate versus a free thiol, dictates the entire conjugation strategy, reaction conditions, and final conjugate stability, which cannot be interchanged .

Quantitative Differentiation of Biotin-PEG3-methyl ethanethioate: Comparative Evidence vs. Analogs


Linker Length (PEG3) Optimizes Spatial Arrangement Compared to Shorter and Longer PEG Analogs

The PEG3 spacer (approximately 14-16 atoms in length) falls within the optimal range for PROTAC linkers (reported as 12 to >20 atoms) to enable productive ternary complex formation between the E3 ligase and target protein [1]. In a study evaluating the impact of PEG-linker length on degradation, the biological outcome was shown to be directly dependent on the length of the flexible PEG chain. Specifically, while a PEG2-linked PROTAC (similar to Biotin-PEG2-methyl ethanethioate) induced degradation of the neosubstrate GSPT1, this effect was not observed with other linker lengths, highlighting a critical, non-linear relationship between PEG length and degradation profile [1].

PROTAC Linker Optimization Linker Length Targeted Protein Degradation

Protected Thiol Group (Methyl Ethanethioate) Provides Superior Storage and Handling Stability vs. Free Thiol Analogs

The terminal methyl ethanethioate group is a thioacetate, a protected form of a thiol (-SH). This protection is critical for preventing premature oxidation and disulfide formation, which are common issues with free thiol reagents like Biotin-PEG3-thiol . While quantitative shelf-life data for Biotin-PEG3-methyl ethanethioate is not publicly available, the class of S-acetyl protected thiols are known for their enhanced stability. For instance, the related S-acetyl-PEG4-thiol is reported to be stable for extended periods, whereas unprotected thiols can dimerize within days . Deacylation to the active thiol is readily achieved under mild conditions (e.g., using hydroxylamine) prior to conjugation .

Thiol Protection Conjugation Chemistry Reagent Stability

High Purity Specifications (≥98%) Ensure Reproducible Conjugation Efficiency Compared to Lower-Grade Materials

Leading commercial suppliers specify a purity of ≥98% for Biotin-PEG3-methyl ethanethioate . This high purity standard is critical for bioconjugation applications, as the presence of unreactive PEG species or byproducts can lead to variable labeling efficiency and inconsistent biological readouts. While comparable purity levels are available for other high-end linkers, this specification provides a clear procurement benchmark.

Reagent Purity Conjugation Efficiency Quality Control

Optimal Use Cases for Biotin-PEG3-methyl ethanethioate in Research and Development


PROTAC Library Synthesis for Linker Length Optimization

This compound is ideally suited for the systematic exploration of linker length effects in PROTAC development. Its defined PEG3 spacer provides a specific data point for comparison with PEG2, PEG4, and PEG6 linkers [1]. Researchers can use it to synthesize a panel of PROTACs targeting the same protein-ligase pair to empirically determine the optimal spatial distance for efficient ternary complex formation and target degradation.

Controlled, Two-Step Bioconjugation Workflows

The protected thioacetate moiety enables a sequential conjugation strategy. The biotin end can first be used for affinity capture or pre-assembly, while the protected thiol remains inert. The thiol is then deprotected under mild, orthogonal conditions just prior to the final conjugation step with a maleimide- or iodoacetyl-functionalized ligand or surface . This prevents unwanted cross-reactivity and improves the yield and homogeneity of the final bioconjugate.

Synthesis of Bifunctional Molecules for Affinity Purification and Target Validation

The combination of a biotin handle and a flexible PEG3 linker is powerful for creating chemical biology tools. The compound can be conjugated to a small molecule ligand of interest. The resulting probe can then be used in pull-down assays to identify and validate protein targets (target identification) or to assess the binding of other compounds, leveraging the high affinity of biotin for streptavidin-coated beads .

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